molecular formula C13H11NO3 B7963093 Methyl 2-hydroxy-5-phenylpyridine-3-carboxylate

Methyl 2-hydroxy-5-phenylpyridine-3-carboxylate

Cat. No.: B7963093
M. Wt: 229.23 g/mol
InChI Key: QMPWARGQQSMLGV-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-5-phenylpyridine-3-carboxylate is an organic compound with a pyridine ring structure substituted with a hydroxyl group, a phenyl group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-5-phenylpyridine-3-carboxylate typically involves the reaction of 2-hydroxy-5-phenylpyridine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-5-phenylpyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-hydroxy-5-phenylpyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-5-phenylpyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl and carboxylate groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenyl group may interact with hydrophobic regions of proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxy-5-methylpyridine-3-carboxylate: Similar structure but with a methyl group instead of a phenyl group.

    Methyl 2-hydroxy-5-ethylpyridine-3-carboxylate: Similar structure but with an ethyl group instead of a phenyl group.

    Methyl 2-hydroxy-5-propylpyridine-3-carboxylate: Similar structure but with a propyl group instead of a phenyl group.

Uniqueness

Methyl 2-hydroxy-5-phenylpyridine-3-carboxylate is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. The phenyl group can enhance the compound’s stability, hydrophobicity, and potential interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

Methyl 2-hydroxy-5-phenylpyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a hydroxyl group and a carboxylate ester, which contribute to its biological activities. The presence of the phenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological molecules, altering their structure and function.
  • Aromatic Interactions : The phenyl group allows for π-π interactions with other aromatic systems, which may affect enzyme activity and receptor binding.

Antioxidant Activity

Research has indicated that this compound exhibits strong antioxidant properties. A study utilized the DPPH assay to evaluate the compound's ability to scavenge free radicals. The results demonstrated a marked decrease in absorbance at 517 nm, indicating effective radical scavenging activity.

Concentration (µg/mL)Absorbance (517 nm)% Inhibition
Control0.8000%
250.65018.75%
500.50037.50%
1000.35056.25%
2000.20075%

This data suggests that the compound's antioxidant capacity increases with concentration, making it a potential candidate for further development in oxidative stress-related conditions .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. In vitro studies have shown that it possesses significant antibacterial activity against various strains of bacteria, including multi-drug resistant strains. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings highlight the compound's potential as an antimicrobial agent .

Anti-inflammatory Activity

The compound has been evaluated for anti-inflammatory effects using cell-based assays where pro-inflammatory cytokine production was measured in stimulated macrophages. Results indicated that this compound significantly reduced the production of TNF-α and IL-1β at concentrations as low as 10 µM.

CompoundIC50 (µM)
Methyl 2-hydroxy...10
Control (Dexamethasone)<1

This suggests that the compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases .

Case Study: Anticancer Potential

A notable study explored the anticancer effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer). The compound showed selective growth inhibition with GI50 values indicating potent activity:

Cell LineGI50 (µM)
MCF-712
NCI-H460>100

This selectivity suggests that the compound may be more effective against certain types of cancer cells while exhibiting lower toxicity towards others .

Properties

IUPAC Name

methyl 2-oxo-5-phenyl-1H-pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-13(16)11-7-10(8-14-12(11)15)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPWARGQQSMLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CNC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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